16-Mercaptohexadecanoic acid

Catalog No.
S616510
CAS No.
69839-68-5
M.F
C16H32O2S
M. Wt
288.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Mercaptohexadecanoic acid

CAS Number

69839-68-5

Product Name

16-Mercaptohexadecanoic acid

IUPAC Name

16-sulfanylhexadecanoic acid

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18)

InChI Key

INOAASCWQMFJQA-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCCS

Synonyms

16-mercaptohexadecanoic acid, 16-MHA cpd

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCS

Self-assembled monolayers (SAMs)

16-MHA is widely used in the creation of self-assembled monolayers (SAMs) on various surfaces like gold, silver, and silicon oxide []. SAMs are ordered assemblies of molecules that form on a substrate through physical or chemical interactions. 16-MHA's thiol group allows it to chemisorb (bond strongly) to these surfaces, while the carboxylic acid group at the other end of the molecule can be further functionalized with various functionalities []. This ability to form well-defined and tailorable interfaces makes 16-MHA a valuable tool for studying surface science, biomolecular interactions, and developing biosensors [, ].

Drug delivery and nanomaterials

The unique combination of functional groups in 16-MHA makes it attractive for drug delivery applications. The thiol group can be used to attach therapeutic molecules, while the carboxylic acid group can be used to control the release of the drug or target it to specific tissues []. Additionally, 16-MHA can be used to functionalize nanoparticles, enabling them to interact with specific biological targets or enhance their stability in biological environments [].

Material science

16-MHA is also being explored in material science research due to its ability to self-assemble and modify surfaces. It can be used to create novel materials with tailored properties, such as improved wettability, adhesion, or electrical conductivity []. For instance, 16-MHA can be used to modify surfaces to prevent corrosion or improve biocompatibility of implants.

16-Mercaptohexadecanoic acid is a long-chain fatty acid characterized by a thiol (-SH) functional group and a carboxylic acid (-COOH) group. Its chemical formula is C₁₆H₃₂O₂S, and it has a molecular weight of 288.48 g/mol. This compound appears as a solid at room temperature, with a melting point of approximately 69 °C . The presence of the thiol group makes it particularly interesting for various chemical and biological applications, especially in the formation of self-assembled monolayers.

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Oxidation: The thiol group can be oxidized to form disulfides, which can further participate in cross-linking reactions.
  • Self-Assembly: In aqueous solutions, 16-mercaptohexadecanoic acid can form self-assembled monolayers on various substrates, such as gold and silver, through chemisorption of the thiol group .

Research indicates that 16-mercaptohexadecanoic acid exhibits biological activity, particularly in the context of cellular interactions. Its self-assembled monolayers can influence cell adhesion and proliferation, making it valuable in biomedical applications such as tissue engineering and drug delivery systems. Additionally, the compound has been studied for its potential role in modifying surface properties to enhance biocompatibility .

The synthesis of 16-mercaptohexadecanoic acid typically involves the following methods:

  • Thiol Addition: The reaction of hexadecanoic acid with hydrogen sulfide or a thiol reagent under acidic conditions.
  • Chemical Reduction: Reduction of hexadecanoic acid derivatives that contain disulfide bonds to yield the mercapto compound.
  • Direct Synthesis from Fatty Acids: Utilizing long-chain fatty acids and introducing a thiol group through various organic synthesis techniques .

16-Mercaptohexadecanoic acid has diverse applications across various fields:

  • Nanotechnology: Used for creating self-assembled monolayers on metal surfaces for sensors and electronic devices.
  • Biotechnology: Serves as a surface modifier to enhance biocompatibility in implants and drug delivery systems.
  • Material Science: Utilized in the development of advanced materials with tailored properties for specific applications .

Studies have explored the interactions of 16-mercaptohexadecanoic acid with different substrates and biological systems. For instance, its ability to modify the electrochemical properties of surfaces has been investigated, revealing its potential for enhancing sensor performance and stability . Additionally, research indicates that its self-assembled monolayers can significantly affect protein adsorption and cellular response, highlighting its importance in biomedical applications.

Several compounds share structural similarities with 16-mercaptohexadecanoic acid. Here are some comparable compounds:

Compound NameStructure TypeKey Features
HexadecanethiolThiolSimple aliphatic thiol; used in self-assembly
Mercaptoundecanoic AcidThiolShorter chain length; similar functional properties
DodecanethiolThiolIntermediate chain length; used in nanotechnology
Octadecanoic AcidFatty AcidLacks thiol group; used in lipid studies

Uniqueness of 16-Mercaptohexadecanoic Acid

What sets 16-mercaptohexadecanoic acid apart from these similar compounds is its combination of a long hydrocarbon chain with both thiol and carboxylic acid functionalities. This unique structure allows it to form stable self-assembled monolayers while also participating in various

XLogP3

5.7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Wikipedia

16-Mercaptohexadecanoic acid

Dates

Modify: 2023-08-15

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